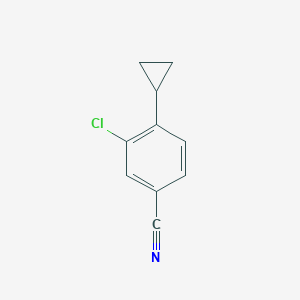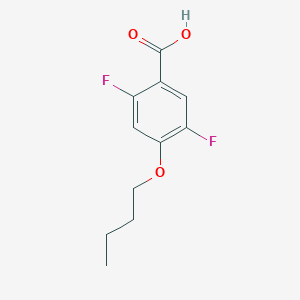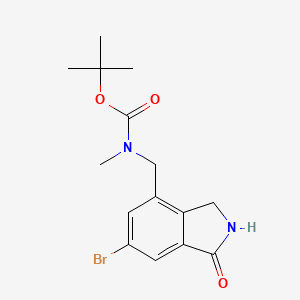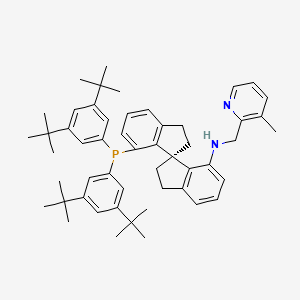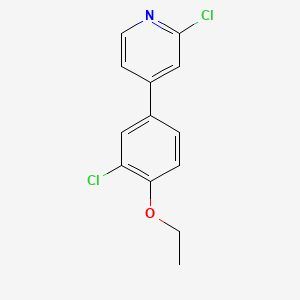
2-Methoxy-3-(3-methoxypropoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-(3-methoxypropoxy)pyridine is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol It is a substituted pyridine derivative, characterized by the presence of methoxy and methoxypropoxy groups attached to the pyridine ring
Méthodes De Préparation
The synthesis of 2-Methoxy-3-(3-methoxypropoxy)pyridine can be achieved through several routes. One common method involves the reaction of 2,3-dimethyl-4-(methoxypropoxy)pyridine-N-oxide with trifluoromethanesulfonic acid and chloroacetic chloride under controlled conditions . The reaction proceeds through a series of steps, including acetylation, hydrolysis, and salt formation, to yield the desired product with high purity.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of solvents, temperature control, and purification techniques are crucial in ensuring the quality and consistency of the final product.
Analyse Des Réactions Chimiques
2-Methoxy-3-(3-methoxypropoxy)pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methoxypropoxy groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Methoxy-3-(3-methoxypropoxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-(3-methoxypropoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Methoxy-3-(3-methoxypropoxy)pyridine can be compared with other similar compounds, such as:
2-Methoxypyridine: This compound has a simpler structure with only a methoxy group attached to the pyridine ring.
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride: This compound has a chloromethyl group in addition to the methoxypropoxy group, making it more reactive and suitable for different chemical transformations.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methoxypropoxy groups makes it versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2-methoxy-3-(3-methoxypropoxy)pyridine |
InChI |
InChI=1S/C10H15NO3/c1-12-7-4-8-14-9-5-3-6-11-10(9)13-2/h3,5-6H,4,7-8H2,1-2H3 |
Clé InChI |
MVXLNXHXQLYXCG-UHFFFAOYSA-N |
SMILES canonique |
COCCCOC1=C(N=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane](/img/structure/B14028439.png)
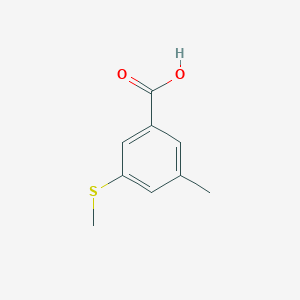
![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B14028447.png)
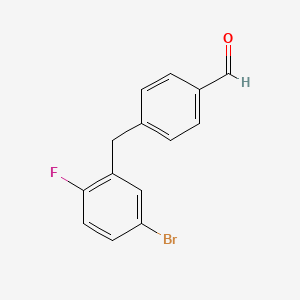

![4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B14028469.png)
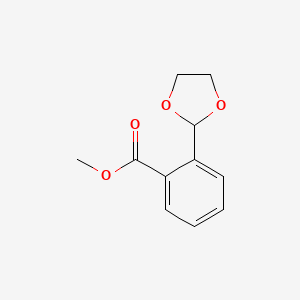
![[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate](/img/structure/B14028483.png)
